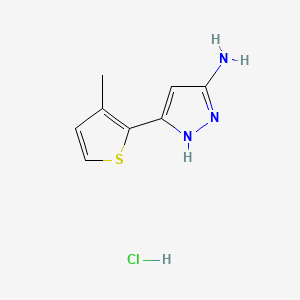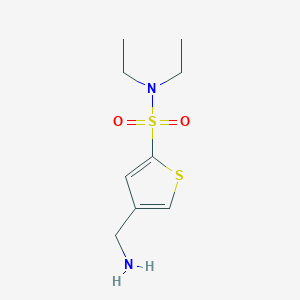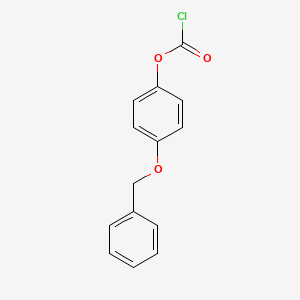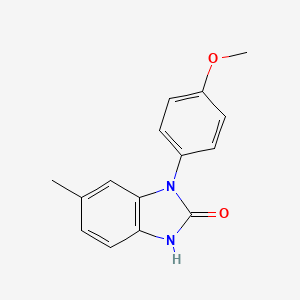![molecular formula C11H8BrF3N2O B15336580 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336580.png)
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromo and trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a methanol group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 4-bromo-2-(trifluoromethyl)aniline, is subjected to a series of reactions to introduce the bromo and trifluoromethyl groups onto the phenyl ring.
Imidazole Ring Formation: The substituted phenyl ring is then reacted with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
Methanol Substitution: Finally, the imidazole derivative is treated with formaldehyde and a reducing agent to introduce the methanol group at the 5-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a phenylimidazole derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-carboxylic acid.
Reduction: 2-[2-(trifluoromethyl)phenyl]imidazole-5-methanol.
Substitution: 2-[4-(Substituted)-2-(trifluoromethyl)phenyl]imidazole-5-methanol derivatives.
Scientific Research Applications
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The presence of the bromo and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Chloro-2-(trifluoromethyl)phenyl]imidazole-5-methanol
- 2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol
- 2-[4-Iodo-2-(trifluoromethyl)phenyl]imidazole-5-methanol
Uniqueness
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H8BrF3N2O |
|---|---|
Molecular Weight |
321.09 g/mol |
IUPAC Name |
[2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H8BrF3N2O/c12-6-1-2-8(9(3-6)11(13,14)15)10-16-4-7(5-18)17-10/h1-4,18H,5H2,(H,16,17) |
InChI Key |
KFEJCTOFZYGWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


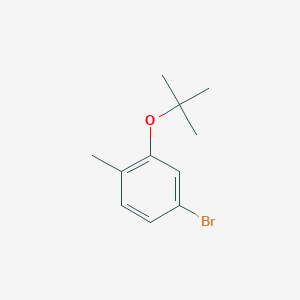
![4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone](/img/structure/B15336505.png)
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methyl]azetidine-1-carboxylate](/img/structure/B15336520.png)
![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
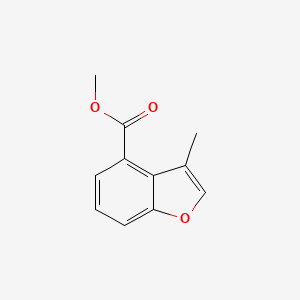
![Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15336536.png)
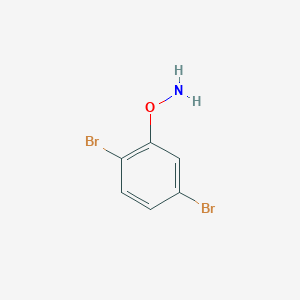

![Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate](/img/structure/B15336546.png)
![2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid](/img/structure/B15336548.png)
